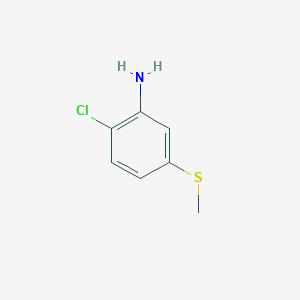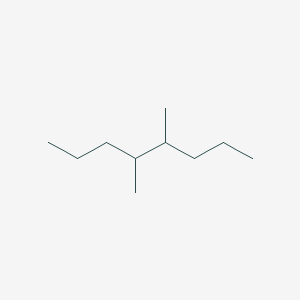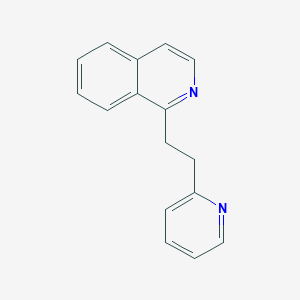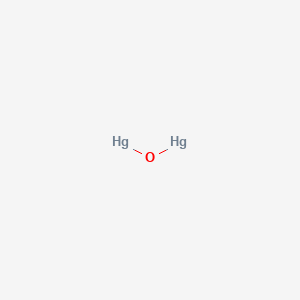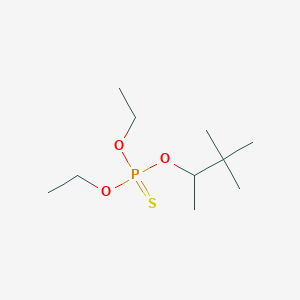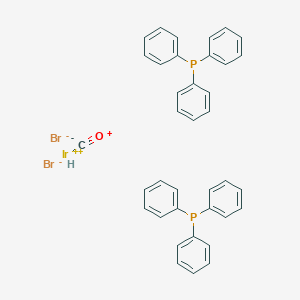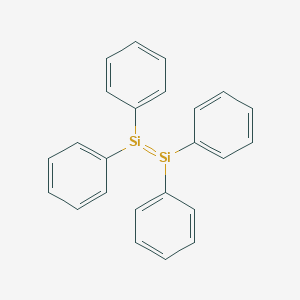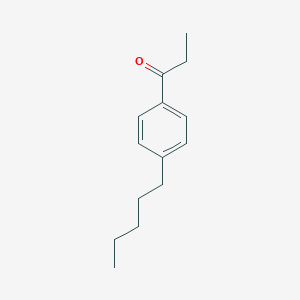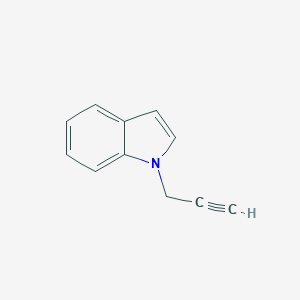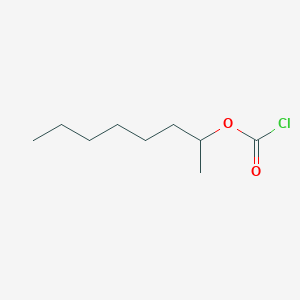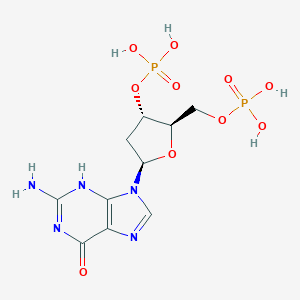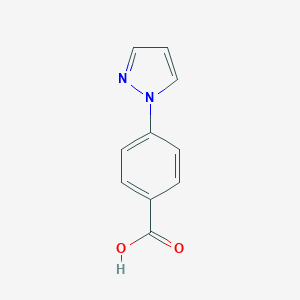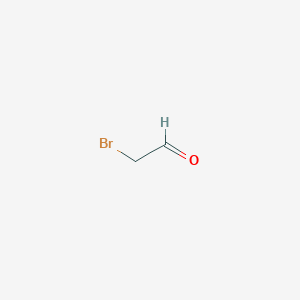
Bromoacetaldehyde
概要
説明
Bromoacetaldehyde is a halogenated aldehyde that has been studied for its reactivity and potential applications in various fields of chemistry. It is known to react with nucleophiles and has been used as a probe for DNA structures and as a building block in organic synthesis .
Synthesis Analysis
The synthesis of bromoacetaldehyde and its derivatives has been explored through different methods. One approach involves the reaction of Grignard reagents with optically active α-bromoaldehydes, which are generated by direct asymmetric bromination of aldehydes catalyzed by a binaphthyl-based secondary amine . Another method includes the preparation of peptide aldehydes via efficient transformation of acetal/thioacetal structures followed by treatment with N-bromo succinimide . Additionally, bromodifluoroacetaldehyde, a related compound, can be synthesized from methyl bromodifluoroacetate by reduction with lithium aluminum hydride .
Molecular Structure Analysis
The molecular structure of bromoacetaldehyde and its behavior under various conditions have been investigated. For instance, the reaction of bromoacetaldehyde with DNA has been mapped with high precision at the nucleotide level, indicating its specificity in reacting with certain DNA structures . Moreover, the photolysis and thermal unimolecular decomposition of bromoacetaldehyde have been studied using quantum chemical calculations and RRKM/master equation analysis, revealing multiple dissociation and isomerization channels .
Chemical Reactions Analysis
Bromoacetaldehyde participates in a variety of chemical reactions. It has been used to synthesize α,β-unsaturated aldehydes through a novel protocol involving acetalization, α-bromination, nucleophilic phenylselenenylation, and oxidative elimination/hydrolysis . It also reacts with adenosine and cytidine derivatives to form etheno adducts, which are more reactive than those formed with chloroacetaldehyde . Furthermore, bromoacetaldehyde can undergo photo-organocatalytic enantioselective alkylation with bromomalonates .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetaldehyde are influenced by its reactivity and the conditions under which it is studied. For example, the reactivity of bromoacetaldehyde with DNA cruciforms and B-Z junctions is dependent on reaction conditions, preparation methods, ionic conditions, and the amount of negative supercoiling . The polymerization behavior of bromodifluoroacetaldehyde, a related compound, has been explored, showing that it can form both soluble and insoluble polymers with different molecular weights and thermal stabilities .
科学的研究の応用
Photochemical and Thermal Properties
Bromoacetaldehyde (BrCH2CHO) plays a significant role in atmospheric chemistry, particularly in bromine-ethylene addition reactions during arctic bromine explosion events. It undergoes phototautomerization, forming brominated vinyl compounds, and has been studied for its unimolecular reactions under both photolytic and thermal conditions. High-level quantum chemical calculations and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation analysis reveal that bromoacetaldehyde decomposes through various dissociation and isomerization channels. This research highlights the impact of bromine substitution on the product photolysis yield of bromoacetaldehyde, differentiating it markedly from acetaldehyde. Such insights are critical for understanding atmospheric chemistry and potentially for flame inhibition purposes (Sadiek, Friedrichs, & Sakai, 2021).
Synthesis Applications
Bromoacetaldehyde has been utilized in the synthesis of thiophenes, where β-oxodithioates react with bromoacetaldehyde diethylacetal, yielding corresponding mixed acetals. These acetals then smoothly cyclize, forming 2-methylthio-3-acyl/aroyl/heteroaroyl thiophenes with high yields. Such synthetic pathways are significant for developing new organic compounds with potential applications in various fields (Kumara et al., 2016).
Environmental Impact
In the context of environmental science, bromoacetaldehyde is a notable drinking water disinfection byproduct (DBP). It forms through reactions between disinfectants and natural organic matter. Studies have shown that haloacetaldehydes, including bromoacetaldehyde, are one of the largest groups by weight of identified DBPs in drinking water. Research in this area focuses on the occurrence, toxicity, and comparative analysis of various HAL DBPs, highlighting the need for further study to understand their impact on public health and the environment (Jeong et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEAUIHMEAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020196 | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetaldehyde | |
CAS RN |
17157-48-1 | |
| Record name | Acetaldehyde, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17157-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



